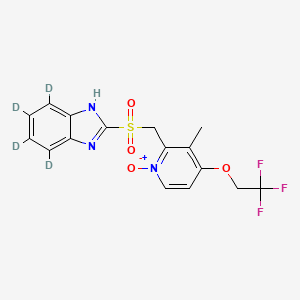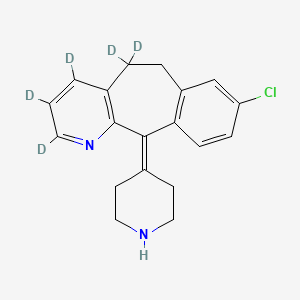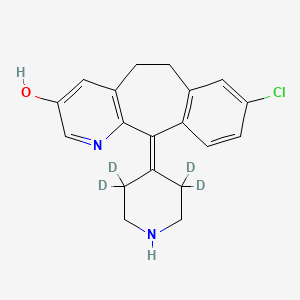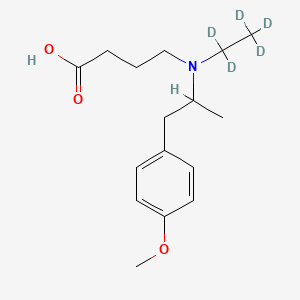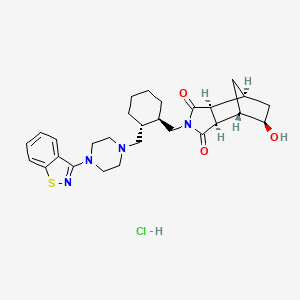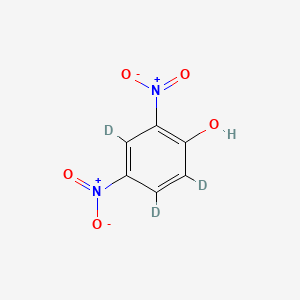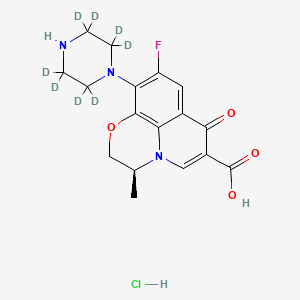![molecular formula C26H23D14NO7 B602745 (±)-Tolterodine-d14 Tartrate [N,N-di(iso-propyl-d7)] CAS No. 1191280-43-9](/img/no-structure.png)
(±)-Tolterodine-d14 Tartrate [N,N-di(iso-propyl-d7)]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
One of the isotopic labelled form of (±)-Tolterodine, which is an antimuscarinic agent and could be used against urinary incontinence.
Wissenschaftliche Forschungsanwendungen
Improved Production Process : A study by Srinivas et al. (2005) described an improved, scalable, and impurity-free process for the large-scale production of tolterodine tartrate. This process addressed scale-up and impurity issues.
Degradation and Impurity Analysis : Research by Prakash et al. (2014) focused on isolating and characterizing degradation impurities in tolterodine tartrate formulations. The study used preparative liquid chromatography and mass and NMR spectral studies for characterization.
Novel Drug Delivery System Development : A study by Patil and Belsare (2017) developed an extended-release pellet formulation of tolterodine for once-daily administration. This formulation showed similar dissolution profiles to reference drugs and demonstrated good stability under accelerated conditions.
Analytical Method Development : Chakraborty et al. (2022) reviewed various analytical methods like HPLC, HPTLC, and LC-MS for estimating tolterodine tartrate in different matrices. This article emphasized the importance of accurate analytical methods for ensuring pharmaceutical quality.
Stereochemical Study : Research by Górecki et al. (2019) investigated the absolute stereochemistry of tolterodine using circular dichroism. This study enhanced the understanding of tolterodine's stereochemical properties, contributing to better drug design.
High-Performance Liquid Chromatography Application : A study by Zhang et al. (2005) developed a selective and sensitive method for determining tolterodine tartrate in human plasma using high-performance liquid chromatography-electrospray ionization mass spectrometry.
Pharmacokinetic and Pharmacodynamic Evaluation : Sun et al. (2010) prepared poly(d,l-lactide-co-glycolide) microspheres of tolterodine and evaluated their potential pharmacokinetic and pharmacodynamic advantages over conventional tablets.
Stability-Indicating HPLC Determination : A method developed by Saxena et al. (2006) for tolterodine tartrate in pharmaceutical dosage forms provided a stability-indicating high-performance liquid chromatographic method, essential for ensuring drug stability and effectiveness.
Eigenschaften
CAS-Nummer |
1191280-43-9 |
|---|---|
Produktname |
(±)-Tolterodine-d14 Tartrate [N,N-di(iso-propyl-d7)] |
Molekularformel |
C26H23D14NO7 |
Molekulargewicht |
489.67 |
Reinheit |
95% by HPLC; 98% atom D |
Verwandte CAS-Nummern |
124937-52-6 (unlabelled) |
Synonyme |
(±)-N,N-Diisopropyl-3-(2-hydroxy-5-methylphenyl-3-phenylpropylamine) tartrate |
Tag |
Tolterodine Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



